(2,6-Dimethylphenyl)(methylidene)(2-methylphenyl)silane
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Overview
Description
(2,6-Dimethylphenyl)(methylidene)(2-methylphenyl)silane is an organosilicon compound characterized by the presence of two methyl-substituted phenyl groups attached to a silicon atom through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)(methylidene)(2-methylphenyl)silane typically involves the reaction of 2,6-dimethylphenylmagnesium bromide with dichloromethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2,6−(CH3)2C6H3MgBr+Cl2CHSiCl3→(2,6−(CH3)2C6H3)(CH2)(2−(CH3)C6H4)Si+MgBr2+HCl
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylphenyl)(methylidene)(2-methylphenyl)silane can undergo various types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl hydrides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Silyl hydrides.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
Chemistry
In chemistry, (2,6-Dimethylphenyl)(methylidene)(2-methylphenyl)silane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms and catalysis.
Biology
While specific biological applications are limited, the compound’s derivatives may be explored for their potential use in drug delivery systems and as bioactive agents.
Medicine
Research into the medical applications of this compound is still in its early stages. its unique structural properties may make it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the production of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as thermal stability and hydrophobicity.
Mechanism of Action
The mechanism by which (2,6-Dimethylphenyl)(methylidene)(2-methylphenyl)silane exerts its effects is primarily through its interactions with other chemical species. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon, making it a versatile building block in various chemical reactions. The phenyl groups can participate in π-π interactions, further influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dimethylphenyl)(methylidene)(phenyl)silane
- (2-Methylphenyl)(methylidene)(phenyl)silane
- (Phenyl)(methylidene)(2-methylphenyl)silane
Uniqueness
(2,6-Dimethylphenyl)(methylidene)(2-methylphenyl)silane is unique due to the presence of two methyl-substituted phenyl groups, which can significantly influence its chemical properties and reactivity compared to similar compounds. The steric hindrance and electronic effects introduced by the methyl groups can lead to distinct reaction pathways and products.
Properties
CAS No. |
646522-58-9 |
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Molecular Formula |
C16H18Si |
Molecular Weight |
238.40 g/mol |
IUPAC Name |
(2,6-dimethylphenyl)-methylidene-(2-methylphenyl)silane |
InChI |
InChI=1S/C16H18Si/c1-12-8-5-6-11-15(12)17(4)16-13(2)9-7-10-14(16)3/h5-11H,4H2,1-3H3 |
InChI Key |
KPJOUCLOKHZTFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[Si](=C)C2=CC=CC=C2C |
Origin of Product |
United States |
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